N-(cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that features a benzamide core substituted with a cyclopropylmethyl group and a pyridin-2-yloxy moiety
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to be involved in various biochemical pathways . More research is required to determine the specific pathways affected by this compound.
Pharmacokinetics
The compound has a predicted boiling point of 265.8±13.0 °C and a density of 1.227±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 3-hydroxybenzoic acid with pyridine-2-yl chloride to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioamides.
Scientific Research Applications
N-(cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-ylbenzamide: Similar structure but lacks the cyclopropylmethyl group.
N-(2-pyridyl)benzamide: Another analog with a pyridyl group at a different position.
N-(cyclopropylmethyl)benzamide: Lacks the pyridin-2-yloxy moiety.
Uniqueness
N-(cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the combination of the cyclopropylmethyl group and the pyridin-2-yloxy moiety, which confer distinct physicochemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-12-7-8-12)13-4-3-5-14(10-13)20-15-6-1-2-9-17-15/h1-6,9-10,12H,7-8,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUQBIOOXBFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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